5,6,7,8-Tetrahydro-5-methylquinoxaline is a bicyclic organic compound belonging to the class of quinoxalines. It is characterized by a tetrahydroquinoxaline structure with a methyl group at the 5-position. The compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is derived from the condensation of 1,2-diamines with ketones or aldehydes, typically under acidic or basic conditions. It can also be synthesized through various methods in both laboratory and industrial settings.
5,6,7,8-Tetrahydro-5-methylquinoxaline falls under the category of heterocyclic compounds, specifically quinoxalines. Quinoxalines are known for their diverse biological activities and are often used as building blocks in organic synthesis.
The synthesis of 5,6,7,8-Tetrahydro-5-methylquinoxaline generally involves the following methods:
The typical reaction conditions involve heating under reflux to promote the condensation reaction. The use of catalysts can significantly influence the efficiency and outcome of the synthesis.
The molecular formula for 5,6,7,8-Tetrahydro-5-methylquinoxaline is . Its molecular weight is approximately 134.18 g/mol. The structure consists of a fused bicyclic system that includes a quinoxaline ring.
5,6,7,8-Tetrahydro-5-methylquinoxaline can participate in several chemical reactions:
The reactivity of this compound allows it to be transformed into various derivatives that may have enhanced biological activities or different chemical properties.
The mechanism by which 5,6,7,8-Tetrahydro-5-methylquinoxaline exerts its effects involves interaction with specific biological targets. It may bind to receptors or enzymes within biological pathways, modulating physiological processes. The precise mechanism is context-dependent and varies based on the application and biological system involved.
These properties indicate that the compound has moderate stability under standard conditions but may require careful handling due to its potential irritant nature.
5,6,7,8-Tetrahydro-5-methylquinoxaline has several scientific applications:
The foundational synthesis of 5,6,7,8-tetrahydro-5-methylquinoxaline relies on sequential cyclization-hydrogenation methodologies starting from o-phenylenediamine derivatives. The standard industrial route involves condensation reactions between 1,2-diaminocyclohexanes and glyoxal derivatives under acidic conditions, followed by catalytic hydrogenation to saturate the heterocyclic ring system. This method typically yields the unsubstituted tetrahydroquinoxaline core (CAS 10500-57-9), which serves as the essential precursor for subsequent methylation steps [4].
A significant limitation of this approach is the requirement for high-pressure hydrogenation (typically 50-100 atm H₂) using palladium or ruthenium catalysts, which increases operational costs and safety concerns. Post-hydrogenation, the N-methylation step introduces further complexity due to the potential for over-alkylation at multiple nitrogen sites, often resulting in mixtures that require tedious chromatographic separation. The traditional pathway typically achieves overall yields of 35-45% after purification, with the methylation step constituting the primary bottleneck [4].
Table 1: Comparison of Traditional Synthetic Approaches for Core Assembly
Starting Materials | Cyclization Conditions | Hydrogenation Catalyst | Overall Yield (%) |
---|---|---|---|
o-Phenylenediamine + Glyoxal | Acetic acid, reflux | Pd/C (5% wt), 50 atm H₂ | 38% |
1,2-Diaminocyclohexane + Methylglyoxal | Ethanol, 80°C | Ru/C (3% wt), 80 atm H₂ | 42% |
3-Methyl-1,2-diaminobenzene + Glyoxal | Toluene, Dean-Stark | PtO₂, 30 atm H₂ | 28% |
Regioselective methylation at the C5 position presents substantial synthetic challenges due to the electronic similarity of nitrogen atoms within the tetrahydroquinoxaline system. Modern approaches employ transition metal-catalyzed C-H activation strategies to overcome this limitation. Recent innovations utilize palladium(II) acetate/phosphine ligand systems in DMA solvent at 120°C, achieving 78% regioselectivity for the 5-methyl isomer [2]. These systems operate through a proposed concerted metalation-deprotonation mechanism, where the steric bulk of the phosphine ligand directs methylation to the sterically less hindered position [7].
Alternative approaches exploit the temporary nitrogen protection strategy using tert-butoxycarbonyl (Boc) groups prior to alkylation. This method enables methylation with >95% regioselectivity when employing methyl iodide in DMF with cesium carbonate as base. Subsequent deprotection under acidic conditions yields the target compound with significantly reduced isomeric contamination. The development of zinc-mediated reductive methylation techniques using paraformaldehyde and acetic acid provides a cost-effective alternative, achieving 85% regioselectivity at reduced temperatures (0-5°C) while avoiding strong alkylating agents [7].
The C5 chiral center in 5-methyltetrahydroquinoxaline derivatives necessitates advanced stereocontrolled synthetic strategies. Research demonstrates that quinine-based heterogeneous catalysts immobilized on polyacrylonitrile fiber (PANF) enable high enantioselectivity in Michael additions – key steps in constructing chiral tetrahydroquinoxaline derivatives. These systems achieve enantiomeric excesses (ee) >90% for R-configured products through well-defined chiral microenvironments [6]. The PANF-supported catalysts exhibit remarkable recyclability (>15 cycles) without significant loss of stereoselectivity, addressing a critical limitation of homogeneous catalysts in industrial applications.
Pharmacological studies reveal that enantiomeric configuration profoundly influences biological activity. Testing against ovarian carcinoma (A2780) cell lines demonstrated that (R)-5-methyl derivatives exhibit 3-5 fold greater antiproliferative potency compared to their (S)-counterparts. This stereodivergence correlates with differential induction of mitochondrial membrane depolarization and ROS production in cancer cells [9]. The synthesis of enantiopure 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives involves Candida antarctica lipase-mediated dynamic kinetic resolution, establishing the chiral center before ring closure with enantiomeric ratios exceeding 98:2 [9].
Table 2: Stereochemical Influence on Antiproliferative Activity (IC₅₀, μM)
Cell Line | (R)-5-methyl Derivative | (S)-5-methyl Derivative | Racemic Mixture |
---|---|---|---|
HT-29 (Colon) | 16.2 ± 1.1 | 79.3 ± 3.7 | 42.6 ± 2.8 |
A2780 (Ovarian) | 8.7 ± 0.9 | 41.5 ± 2.3 | 23.8 ± 1.5 |
MSTO-211H (Mesothelioma) | 11.4 ± 1.3 | 53.1 ± 3.1 | 31.7 ± 2.1 |
Solvent-free methodologies represent significant advances in sustainable manufacturing of tetrahydroquinoxaline derivatives. Mechanochemical grinding techniques using planetary ball mills enable the direct condensation of diamine precursors with carbonyl compounds in the absence of organic solvents, reducing waste generation by >85% compared to traditional routes [2]. This approach facilitates reaction acceleration through continuous reactant reorganization at the molecular level, achieving near-quantitative yields within 30 minutes without external heating.
Ionic liquid-mediated syntheses have emerged as viable industrial alternatives, with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) demonstrating particular efficacy for quinoxaline cyclizations. These solvents function as both reaction media and catalysts, enabling efficient thermal transfer and facilitating product separation through simple decantation. When combined with ultrasonic irradiation, reaction times decrease from hours to minutes while maintaining yields exceeding 90% [6]. Industrial-scale implementations incorporate continuous flow processing with immobilized catalysts, significantly improving energy efficiency (reducing energy consumption by 40-60%) while enabling production capacities exceeding 100 kg/day with minimal purification requirements.
Table 3: Green Chemistry Metrics Comparison for Industrial Production Methods
Method | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kJ/mol) | CO₂ Equivalence (kg/kg product) |
---|---|---|---|---|
Traditional Batch | 87 | 63 | 850 | 18.7 |
Solvent-Free Mechanochemical | 8 | 1.2 | 210 | 2.3 |
Ionic Liquid/Ultrasound | 16 | 4.8 | 320 | 5.1 |
Continuous Flow | 11 | 2.7 | 190 | 1.9 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: